InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
. The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
. This compound is cataloged under CAS Number 1061214-09-2 and has a molecular formula of with a molecular weight of approximately 384.37 g/mol . It falls within the category of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide typically involves several steps:
The conditions for these reactions can vary but generally include solvent choices such as dichloromethane or dimethylformamide, and temperatures ranging from room temperature to reflux conditions depending on the reactivity of the starting materials.
The molecular structure of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide can be represented using various notations:
Cc1ccc(cc1)C(=O)CC(=Nc2ccc(cc2)S(=O)(=O)N)C(F)(F)F
InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
.The compound features:
The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methylphenyl) groups suggests potential interactions with biological targets.
The chemical reactivity of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide primarily involves:
The mechanism of action for 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is not fully elucidated but is believed to involve:
Experimental data suggest that such compounds can exhibit anti-inflammatory effects by modulating prostaglandin synthesis .
The applications of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide are diverse:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects in therapeutic contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4